molecular formula C16H30O4 B14416178 7-Ethyltetradecanedioic acid CAS No. 82200-86-0

7-Ethyltetradecanedioic acid

Cat. No.: B14416178
CAS No.: 82200-86-0
M. Wt: 286.41 g/mol
InChI Key: UWJRHVPYRNDMRO-UHFFFAOYSA-N
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Description

7-Ethyltetradecanedioic acid is a long-chain dicarboxylic acid with the molecular formula C16H30O4. It is a derivative of tetradecanedioic acid, characterized by the presence of an ethyl group at the 7th carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyltetradecanedioic acid typically involves the alkylation of tetradecanedioic acid. One common method is the Friedel-Crafts alkylation, where tetradecanedioic acid reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 7-Ethyltetradecanedioic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert carboxyl groups into acyl chlorides, which can then undergo further substitution reactions.

Major Products:

Scientific Research Applications

7-Ethyltetradecanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Ethyltetradecanedioic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: It primarily targets enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and fatty acid desaturase.

    Pathways Involved: It influences pathways related to lipid metabolism, energy production, and cellular signaling. .

Comparison with Similar Compounds

    Tetradecanedioic acid: The parent compound, lacking the ethyl group at the 7th position.

    Hexadecanedioic acid: A similar long-chain dicarboxylic acid with two additional carbon atoms.

    Dodecanedioic acid: A shorter-chain dicarboxylic acid with two fewer carbon atoms.

Uniqueness: 7-Ethyltetradecanedioic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

82200-86-0

Molecular Formula

C16H30O4

Molecular Weight

286.41 g/mol

IUPAC Name

7-ethyltetradecanedioic acid

InChI

InChI=1S/C16H30O4/c1-2-14(11-7-5-9-13-16(19)20)10-6-3-4-8-12-15(17)18/h14H,2-13H2,1H3,(H,17,18)(H,19,20)

InChI Key

UWJRHVPYRNDMRO-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCCCC(=O)O)CCCCCC(=O)O

Origin of Product

United States

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